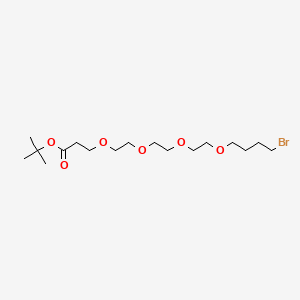
Bromo-C4-PEG4-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-C4-PEG4-t-butyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a bromide group and a t-butyl protected carboxyl group. The compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-C4-PEG4-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and may require the presence of a base to facilitate the reaction. The t-butyl group is introduced to protect the carboxyl group during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Bromo-C4-PEG4-t-butyl ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as DMF or DCM.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group
Major Products: The major products formed from these reactions include PEG derivatives with various functional groups, depending on the nucleophile used in the substitution reaction .
Wissenschaftliche Forschungsanwendungen
Bromo-C4-PEG4-t-butyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation tools to investigate cellular processes.
Medicine: Utilized in drug discovery and development, particularly in the design of novel therapeutic agents that target specific proteins for degradation.
Industry: Applied in the production of high-purity PEG derivatives for various industrial applications .
Wirkmechanismus
The mechanism of action of Bromo-C4-PEG4-t-butyl ester involves its use as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Bromo-PEG4-t-butyl ester: Similar structure but with a different PEG chain length.
Bromo-C4-PEG3-t-butyl ester: Another variant with a shorter PEG chain
Uniqueness: Bromo-C4-PEG4-t-butyl ester is unique due to its specific PEG chain length and the presence of both a bromide group and a t-butyl protected carboxyl group. This combination of features makes it particularly useful as a linker in the synthesis of PROTACs, providing the necessary solubility and reactivity for efficient protein degradation .
Eigenschaften
Molekularformel |
C17H33BrO6 |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-(4-bromobutoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H33BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-15H2,1-3H3 |
InChI-Schlüssel |
UAYMCNUHALDOOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




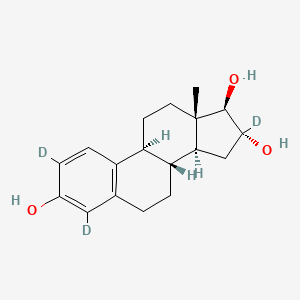

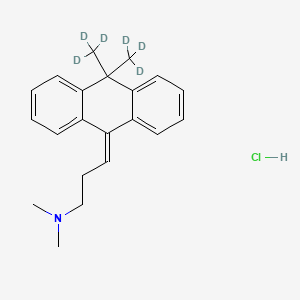
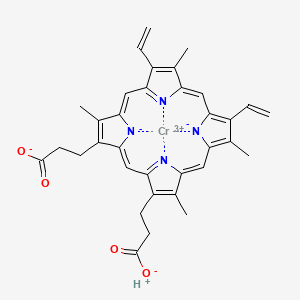
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
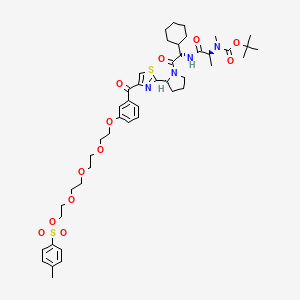
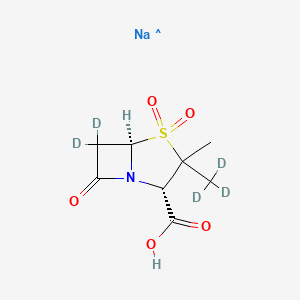
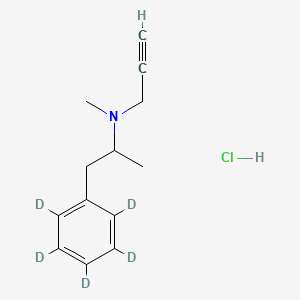
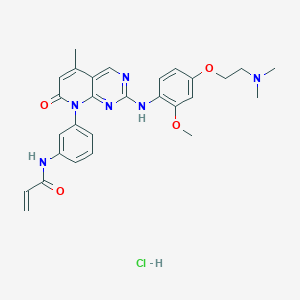
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
